molecular formula C5H5N3O3 B189874 3-Amino-4-nitropyridine 1-oxide CAS No. 19349-78-1

3-Amino-4-nitropyridine 1-oxide

Cat. No. B189874
CAS RN: 19349-78-1
M. Wt: 155.11 g/mol
InChI Key: BARFMZXKQYNOQT-UHFFFAOYSA-N
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Description

“3-Amino-4-nitropyridine 1-oxide” is a chemical compound with the molecular formula C5H5N3O3 . It is a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine derivatives are in great demand as synthons for pharmaceutical products .


Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, which gives the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . From 4-aminopyridine, imidazo[4,5-c] pyridines have been synthesized .


Molecular Structure Analysis

The molecular structure of “3-Amino-4-nitropyridine 1-oxide” consists of a pyridine ring with an amino group at the 3-position and a nitro group at the 4-position . The molecular weight of this compound is 155.113 g/mol .


Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Amino-4-nitropyridine 1-oxide” include a molecular weight of 155.113 g/mol . It has a topological polar surface area of 84.7 Ų and a complexity of 133 .

Scientific Research Applications

Magnetic Resonance Studies

Research has explored the magnetic resonance properties of 4-nitropyridine N-oxide derivatives, including compounds similar to 3-amino-4-nitropyridine 1-oxide. These studies are vital for understanding the electronic structures and steric effects in such compounds, which can be useful in various scientific applications such as material science and chemical synthesis (Puszko, Laihia, Kolehmainen, & Talik, 2013).

Electrosynthesis Process Research

The synthesis of 4-aminopyridine from 4-nitropyridine 1-oxide has been optimized, showcasing the potential for efficient and environmentally friendly synthesis methods. This research is significant for the development of green synthesis technologies in the chemical industry (Hu Xi-en, 2005).

Ultrafast Dynamics in Excited States

Studies have investigated the excited-state dynamics of 4-nitropyridine N-oxide derivatives, highlighting their potential in understanding charge-transfer and proton transfer processes. This research is crucial for developing new materials with specific electronic and optical properties (Poór et al., 2006).

Cyclizations and Ring Interconversions

Research has been conducted on the cyclization processes involving 4-chloro-3-nitropyridine and its derivatives, leading to the formation of complex ring structures. Such studies are essential for the synthesis of new heterocyclic compounds, which have applications in pharmaceuticals and agrochemicals (Lewis & Shepherd, 1971).

Nonlinear Optics Characterization

The characterization of organic crystals like 3-methyl-4-nitropyridine-1-oxide, a compound closely related to 3-amino-4-nitropyridine 1-oxide, for their nonlinear optical properties is significant. This research is crucial for the development of materials for optical technologies (Andreazza et al., 1990).

Synthesis and Applications in Various Fields

The synthesis of 4-aminopyridine from 4-nitropyridine N-oxide and its applications in different fields like pharmaceuticals and dyes has been reviewed. This research is vital for understanding the diverse applications of such compounds (Hu Xi-en, 2004).

NMR Spectral Studies

NMR spectral studies of alkylnitrosoamino derivatives of 4-nitropyridine and its N-oxides have been conducted. Such studies provide detailed insights into the molecular structure and dynamics, essential for various scientific applications (Laihia et al., 2007).

Future Directions

The future directions for “3-Amino-4-nitropyridine 1-oxide” and similar compounds could involve further exploration of their synthesis methods and biological activities . The use of microreaction technology could increase the process safety and efficiency of fast highly exothermic reactions .

properties

IUPAC Name

4-nitro-1-oxidopyridin-1-ium-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3/c6-4-3-7(9)2-1-5(4)8(10)11/h1-3H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARFMZXKQYNOQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=CC(=C1[N+](=O)[O-])N)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50473987
Record name 3-Amino-4-nitropyridine 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-nitropyridine 1-oxide

CAS RN

19349-78-1
Record name 3-Amino-4-nitropyridine 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Nitropyridine N-oxide (140 mg, 1 mmol) and O-methylhydroxylamine (71 mg, 1.5 mmol) were dissolved in DMF (2 ml), and a resulting solution was added dropwise to a DMF solution (3 ml) containing potassium tert-butoxide (336 mg, 3 mmol) and zinc (II) chloride (136 mg, 1 mmol) at 25° C. After completion of the addition, the resulting mixture was stirred at 25° C. for one hour and an aqueous saturated ammonium chloride solution (50 ml) was added, followed by extraction with ethyl acetate (80 ml). A resulting organic layer was dried over anhydrous magnesium sulfate, and then isolated and purified by subjecting to silica gel thin layer chromatography [eluent: ethyl acetate] to obtain 58 mg of 3-amino-4-nitropyridine N-oxide (yield: 38%).
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
71 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
336 mg
Type
reactant
Reaction Step Two
Quantity
136 mg
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Takada, T Sasatani, N Chomei… - Journal of medicinal …, 1996 - ACS Publications
… 3-chloroperoxybenzoic acid gave the N-oxide 11, which was treated with fuming nitric acid followed by concentrated ammonium hydroxide to provide 3-amino-4-nitropyridine 1-oxide 12…
Number of citations: 31 pubs.acs.org

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